molecular formula C8H6O2 B1625788 2-Ethynylbenzene-1,4-diol CAS No. 74047-22-6

2-Ethynylbenzene-1,4-diol

Cat. No.: B1625788
CAS No.: 74047-22-6
M. Wt: 134.13 g/mol
InChI Key: QDKKMBYDKIBAME-UHFFFAOYSA-N
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Description

2-Ethynylbenzene-1,4-diol is a chemical compound of interest in organic synthesis and materials science research. This compound features a hydroquinone core (benzene-1,4-diol) functionalized with an ethynyl group, a structure that combines phenolic reactivity with the linear geometry and click chemistry potential of an alkyne. This makes it a valuable bifunctional building block for constructing more complex molecular architectures. Researchers may utilize it as a precursor for synthesizing conjugated polymers or as a ligand in catalytic systems. The compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Handling should occur in a well-ventilated environment, and personnel should consult relevant safety data sheets for proper personal protective equipment (PPE) protocols. For a comprehensive overview of safety information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKKMBYDKIBAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502026
Record name 2-Ethynylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74047-22-6
Record name 2-Ethynylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethynylbenzene 1,4 Diol and Its Derivatives

Advanced Strategies for Alkyne and Phenolic Hydroxyl Group Introduction

The precise installation of the alkyne and phenolic hydroxyl groups is fundamental to the synthesis of 2-Ethynylbenzene-1,4-diol. Advanced organic synthesis provides several powerful approaches to control the placement of these functional groups, ensuring high yields and selectivity.

Hydroquinone (B1673460) (benzene-1,4-diol) is a readily available starting material for the synthesis of this compound. atamanchemicals.com The primary challenge lies in the regioselective introduction of the ethynyl (B1212043) group at the C-2 position, avoiding reactions at the electronically similar C-3, C-5, and C-6 positions or at the oxygen atoms. Direct C-H functionalization of free phenols is a powerful tool in organic synthesis for increasing molecular complexity. nih.gov While direct C-H alkynylation of unprotected phenols can be challenging, strategies involving directing groups on the phenolic hydroxyls are often employed to achieve ortho-selectivity. For a hydroquinone system, this would typically involve a two-step process of protection followed by directed C-H activation.

An alternative approach is the chemo- and regioselective dihydroxylation of a substituted benzene (B151609). For instance, engineered Cytochrome P450 monooxygenases have been used to transform benzene into hydroquinone with high selectivity. nih.gov A similar enzymatic or chemo-catalytic approach starting from phenylacetylene (B144264) could theoretically yield the target compound, although this remains a developing area. More established methods would rely on halogenating the hydroquinone (after protecting the hydroxyl groups) and then introducing the alkyne via cross-coupling.

While this compound itself is achiral, its derivatives, particularly those where the aromatic diol is reduced to a chiral cyclohexane-diol, are valuable targets in stereoselective synthesis. beilstein-journals.org The creation of chiral diols from achiral starting materials is a cornerstone of modern asymmetric catalysis. acs.org

One prominent strategy involves the asymmetric addition of alkynes to aldehydes, which can generate a chiral propargyl alcohol. beilstein-journals.org For example, the BINOL/ZnEt₂/Ti(OⁱPr)₄ system has been shown to catalyze the addition of diynes to aldehydes to form chiral secondary alcohols with high enantioselectivity (81-89% ee). mdpi.com This approach could be used to construct a chiral side chain on a precursor to the target molecule.

Another powerful method is the asymmetric dihydroxylation of an olefin. For instance, Morken and co-workers developed a method for the asymmetric metal-free diboration of alkenes using chiral diol catalysts, which, after oxidation, provides chiral 1,2-diols with excellent enantioselectivity (generally above 96:4 er). bris.ac.uk An electrochemically driven strategy has also been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. rsc.org These methods could be applied to a styrene (B11656) derivative of a protected 2-ethynylphenol (B1266645) to stereoselectively install a diol functionality on a side chain.

Chiral Catalyst/SystemReaction TypeSubstrate TypeEnantioselectivityReference(s)
(R)-BINOL/ZnEt₂/Ti(OⁱPr)₄Alkyne AdditionAldehydes81-89% ee mdpi.com
Chiral Diol (Carbohydrate-derived)Metal-Free DiborationAlkenes>96:4 er bris.ac.uk
Rhodium/Walphos LigandHydrogenationVinyl bis(boronic esters)Good to Excellent bris.ac.uk
Cinchonidine-thioureaAldol ReactionIsatin derivativesHigh uevora.pt

Metal-Catalyzed Coupling Reactions in this compound Synthesis

Metal catalysis is indispensable for the efficient formation of the carbon-carbon and carbon-heteroatom bonds required to build and functionalize this compound and its derivatives. Palladium, rhodium, iridium, and gold catalysts each offer unique reactivity profiles for these transformations.

The Sonogashira coupling is a preeminent method for forming C(sp²)-C(sp) bonds, making it ideal for introducing the ethynyl group onto an aromatic ring. libretexts.org The reaction couples a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The synthesis of this compound via this method would typically start with a di-protected 2-halobenzene-1,4-diol, which is then coupled with an acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I) salt), and finally, reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. libretexts.org Numerous palladium catalyst systems have been developed to improve efficiency and substrate scope, including those using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). libretexts.orgmdpi.com Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Catalyst SystemSubstrate ExampleKey FeaturesReference(s)
Pd(PPh₃)₂Cl₂ / CuIAryl/Vinyl Halides + Terminal AlkynesThe classic, widely used protocol. libretexts.orgresearchgate.net
Pd(OAc)₂ / PPh₃ / CuI1-Iodo-2-nitrobenzene + PhenylacetyleneEfficient for electron-deficient aryl halides. mdpi.com
Pd/P-t-Bu₃ or Pd/t-Bu₂PCyAryl Bromides + PhenylacetyleneActive for sterically undemanding acetylenes. acs.org
Pd(PhCN)₂Cl₂/P(t-Bu)₃Aryl BromidesRoom temperature reaction conditions. organic-chemistry.org
Pd₁@NC (Single-Atom Catalyst)Iodobenzene + PhenylacetyleneHeterogeneous catalyst for multigram synthesis. acs.org

Rhodium and iridium catalysts offer powerful alternatives for functionalizing alkynes and the aromatic systems they are attached to. rsc.org Rhodium(I) catalysts, in the presence of bidentate ligands like BINAP, can catalyze the cyclization of o-alkynylphenols. acs.org This reaction proceeds via a 5-endo cyclization to form a 3-rhodium benzofuran (B130515) intermediate, which can then be protonated or react with an electrophile, providing access to 2,3-disubstituted benzofurans. acs.org

Rhodium(III) catalysis enables direct C-H bond functionalization under oxidative conditions. snnu.edu.cn This can be used for the coupling of arenes bearing directing groups with alkynes. For phenol (B47542) derivatives, a transient directing group can be used to guide the catalyst to the ortho C-H bond for subsequent functionalization. uantwerpen.be Rhodium(II) catalysts have been employed in the synthesis of tetracyclic fused indoles starting from 1-ethynyl-2-phenoxybenzene derivatives. mdpi.com Iridium catalysts have also been shown to be effective for the hydroacylation of bicyclic alkenes, a reaction that can be rendered enantioselective with chiral diene ligands. rsc.org

Homogeneous gold catalysis has emerged as a uniquely powerful tool for activating the carbon-carbon triple bond of alkynes towards attack by nucleophiles. ethernet.edu.etrsc.org Cationic gold(I) complexes act as soft, carbophilic π-acids, selectively coordinating to the alkyne and making it highly electrophilic. encyclopedia.pubnih.gov This activation enables the intramolecular addition of the phenolic hydroxyl groups of this compound or its derivatives to form oxygen-containing heterocycles. nih.gov

This transformation is particularly effective for forming five- and six-membered rings. For a substrate like this compound, a gold(I)-catalyzed 5-exo-dig cyclization involving the ortho-hydroxyl group would lead to the formation of a substituted benzofuran. This type of cycloisomerization is often highly efficient, proceeding under mild conditions with low catalyst loadings. nih.govbeilstein-journals.org The reaction can be part of a domino or cascade sequence, allowing for the rapid construction of complex polyaromatic heterocycles from simple enyne precursors. encyclopedia.pubbeilstein-journals.org

Cycloaddition Reactions for Building Molecular Complexity

Cycloaddition reactions are powerful, atom-economical processes for the construction of cyclic, and particularly aromatic, systems from unsaturated precursors. thieme-connect.comthieme-connect.com These methods allow for the rapid assembly of highly functionalized molecules in a single step, often utilizing catalytic amounts of organometallic complexes. thieme-connect.com The formation of the benzene ring in this compound and its derivatives can be efficiently achieved through such pathways.

[2+2+2] Cyclotrimerization Strategies

The transition-metal-catalyzed [2+2+2] cycloaddition of three alkyne components is a cornerstone strategy for synthesizing substituted benzene rings. nih.govacs.org First discovered by Reppe, this method has evolved significantly, with modern catalysts offering greater control over the reaction's outcome. nih.gov The primary challenge in these reactions, especially when using two or three different alkynes (a heterotrimerization), is controlling the chemoselectivity to avoid a mixture of products. nih.gov

A general mechanism for metal-catalyzed [2+2+2] cyclotrimerization involves the oxidative cyclization of two alkyne molecules with a metal center to form a metallacyclopentadiene intermediate. thieme-connect.comacs.org A third alkyne then coordinates and inserts into this intermediate, leading to a metallacycloheptatriene or a related bicyclic complex, which ultimately undergoes reductive elimination to release the aromatic product and regenerate the catalyst. thieme-connect.comnih.gov

Various transition metals, including rhodium, cobalt, nickel, and ruthenium, have been employed to catalyze these transformations. nih.govnih.govrsc.org

Rhodium Catalysts: Cationic rhodium(I) complexes, such as those paired with BINAP or BIPHEP ligands, are particularly effective for the chemo- and regioselective cycloaddition of terminal alkynes. nih.govacs.orgnih.gov

Cobalt Catalysts: CpCo(CO)₂ (Vollhardt's catalyst) is a versatile tool for forming benzenoid systems, especially in intramolecular reactions where two alkyne groups are tethered together. thieme-connect.comnih.gov Polymer-supported cobalt catalysts have been shown to regioselectively produce 1,3,5-triarylbenzenes. researchgate.net

Nickel Catalysts: Nickel-based systems have emerged as powerful tools for constructing fused arenes and heteroarenes with high selectivity and functional group tolerance. rsc.orgresearchgate.net

To overcome the challenge of selectivity in intermolecular reactions, a common strategy is to tether two of the alkyne components, creating a diyne. thieme-connect.comnih.gov The reaction of a diyne with a monoalkyne, such as a protected form of this compound, can proceed with high regioselectivity due to the geometric and entropic constraints imposed by the tether. nih.gov

Table 1: Examples of Catalyst Systems in [2+2+2] Cyclotrimerizations
Catalyst SystemAlkyne TypesKey Feature/AdvantageReference
[(±)-BIPHEP)Rh(cod)]SbF₆Alkynyl Yndiamides + Aryl/Aliphatic AlkynesGood to excellent yields for arylated indoline (B122111) synthesis. nih.gov
CpCo(CO)₂α,ω-Diynes + MonoalkynesVersatile for polycyclic frameworks and natural product synthesis. thieme-connect.comnih.gov
Ni(cod)₂ / P(OPh)₃Ynoates + Terminal AlkynesExcellent yields and high regioselectivity for substituted aromatics. rsc.org
Cp*RuCl(cod)Alkynylboronate + Propargyl Alcohol + Third AlkyneInnovative one-pot approach using a temporary boron tether. nih.gov

Other Cycloaddition Pathways for Substituted Arenes

Beyond [2+2+2] cyclotrimerization, other cycloaddition pathways provide access to substituted arenes and their precursors. A ruthenium-catalyzed [2+2+1+1] cycloaddition, for instance, involves the reaction of alkynes with norbornene and two molecules of carbon monoxide to generate hydroquinone derivatives. nih.gov The proposed mechanism proceeds through the formation of a maleoylruthenium complex, which, after insertion and reductive elimination, tautomerizes to the final hydroquinone product. nih.gov

The Diels-Alder, or [4+2] cycloaddition, reaction is another fundamental tool. This can be seen in the reaction of a bis-dienophile derived from a hydroquinone moiety with a suitable diene to build more complex, fused ring systems. beilstein-journals.org More recently, an electroorganocatalytic asymmetric Diels-Alder cycloaddition of substituted hydroquinones with enals has been developed, showcasing the merger of electrochemical methods with classic cycloaddition strategies to produce optically active products. rsc.org

Visible-light-mediated dearomative cycloadditions, such as the [2+2] ortho-cycloaddition, represent a modern approach to functionalizing arenes. nih.gov These reactions temporarily disrupt the aromaticity to install new bonds and substituents, offering pathways that are complementary to traditional methods. nih.gov

Electrochemical Synthesis Routes and Anodic Substitutions

Electrochemical synthesis is increasingly recognized as a powerful and green tool in organic chemistry, as it replaces stoichiometric chemical oxidants or reductants with clean electrons, thereby minimizing waste. acs.orgacademie-sciences.fr This approach is particularly well-suited for the synthesis and functionalization of phenolic compounds like this compound.

The core of this strategy often involves the anodic oxidation of a hydroquinone or phenol starting material. acs.orgelectrochemsci.org Hydroquinone can be reversibly transformed into its corresponding p-quinone via electrochemical oxidation. electrochemsci.org These generated quinones are highly reactive electrophiles that can readily react with a wide range of nucleophiles in a Michael addition-type reaction. electrochemsci.org

For example, the anodic oxidation of hydroquinone in the presence of a thiol nucleophile leads to the formation of a thioether-substituted hydroquinone. nih.gov This newly formed hydroquinone can be re-oxidized at the anode in situ, allowing for subsequent additions until the aromatic ring is fully substituted. nih.gov This process of anodic oxidation followed by nucleophilic attack is a form of anodic substitution, where a C-H bond on the aromatic ring is effectively replaced by a C-nucleophile bond. academie-sciences.frscispace.com

Key aspects of these electrochemical routes include:

Controlled Potential: Electrolysis at a controlled potential specific to the electroactive group allows for high selectivity. academie-sciences.fr

Mediators: The process can be direct, where the substrate is oxidized at the electrode, or indirect, where an electrochemically generated mediator oxidizes the substrate in the bulk solution. acs.orgrsc.org For instance, Co²⁺ can be oxidized to the strong oxidant Co³⁺ at the anode, which then oxidizes a phenol to a hydroquinone. acs.org

Reaction Conditions: These reactions are often performed in simple undivided or divided electrochemical cells under constant current (galvanostatic) or constant voltage (potentiostatic) conditions. acs.orgrsc.org

Table 2: Electrochemical Transformations of Hydroquinones and Phenols
Starting MaterialReagent/NucleophileElectrochemical MethodProduct TypeReference
Hydroquinone4,6-dimethylpyrimidine-2-thiolAnodic oxidation in aqueous mediaSubstituted thio-benzene-1,4-diol electrochemsci.org
HydroquinoneVarious thiolsIn situ anodic oxidation / Conjugate additionFully substituted thioether quinones nih.gov
PhenolH₂O (Hydroxy radical)Anodic oxidation with H₂O₂ additionHydroquinone acs.org
Hydroquinone EtherMethanol (B129727)Anodic oxidation (Pt or C anode)Nuclear or side-chain methoxylated products rsc.org
Substituted Hydroquinoneα,β-Unsaturated AldehydeAsymmetric aminocatalysis-driven Diels-AlderOptically active fused cycles rsc.org

Environmentally Conscious Considerations in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgmdpi.com The synthesis of phenolic compounds, including this compound, is an area where these principles can have a significant impact.

Electrochemical synthesis is a prime example of a green synthetic tool. acs.orgresearchgate.net By using electricity to drive redox reactions, it obviates the need for stoichiometric quantities of often hazardous and waste-generating chemical reagents. acs.orgacademie-sciences.fr This leads to higher atom economy and a reduction in by-products. sci-hub.se

Other environmentally conscious strategies include:

Use of Greener Oxidants: Traditional oxidation methods can be replaced with more benign alternatives. Hydrogen peroxide (H₂O₂) is a highly attractive "green" oxidant because its only byproduct is water. mdpi.com Catalytic systems using H₂O₂ for the hydroxylation of phenol to produce hydroquinone are of significant industrial and environmental interest. mdpi.com

Catalyst Choice and Reusability: The move from homogeneous catalysts, which can be difficult to separate from the reaction mixture, to heterogeneous or reusable catalysts is a key green strategy. sharif.edu The use of a reusable, mesoporous solid acid catalyst for the alkylation of phenols under solvent-free conditions exemplifies this approach. sharif.edu

Enzyme-Catalyzed Synthesis: Biocatalysis, using enzymes to perform chemical transformations, offers an environmentally friendly and safer approach. researchgate.net These reactions occur under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and harsh reagents. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent, or using water or other benign solvents, significantly reduces the environmental impact of a chemical process. Microwave-assisted, solvent-free reactions can also drastically reduce reaction times and energy consumption. sharif.edu

By integrating these considerations, chemists can design synthetic pathways to this compound and its derivatives that are not only efficient and high-yielding but also sustainable and environmentally responsible.

Reactivity and Transformation Pathways of 2 Ethynylbenzene 1,4 Diol

Oxidative Transformations

The presence of both hydroxyl and ethynyl (B1212043) groups makes 2-ethynylbenzene-1,4-diol susceptible to various oxidative reactions. The specific outcome of an oxidation reaction depends on the reagents and conditions used, allowing for selective transformation of either the ethynyl moiety or the phenolic hydroxyl groups.

Oxidation of the Ethynyl Moiety to Carbonyls or Carboxylic Acids

The ethynyl group (–C≡CH) can undergo oxidation to form carbonyl-containing functional groups, such as aldehydes, ketones, or carboxylic acids. iitk.ac.in The specific product depends on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can cleave the triple bond, potentially leading to the formation of carboxylic acids. libretexts.org Ozonolysis is another method for cleaving carbon-carbon triple bonds, which, after a work-up step, can yield carboxylic acids. libretexts.org

The oxidation of terminal alkynes can also be achieved under milder conditions. For example, some palladium-catalyzed systems can facilitate the oxidation of the ethynyl group. unical.it The transformation of an ethynyl group to a carbonyl or carboxylic acid is a key step in the synthesis of various organic molecules. organic-chemistry.org

Oxidation of Phenolic Hydroxyl Groups to Quinone-Type Structures

The hydroquinone (B1673460) moiety of this compound is readily oxidized to form quinone structures. atamanchemicals.comlibretexts.org This transformation is a characteristic reaction of phenols and hydroquinones. smolecule.com The oxidation can be achieved using a variety of oxidizing agents, including metallic and non-metallic reagents. nih.govpsu.edu For example, horseradish peroxidase in the presence of hydrogen peroxide has been used to selectively polymerize m-ethynylphenol through the phenolic moiety, leaving the ethynyl group intact. acs.org This suggests that enzymatic oxidation can be a highly selective method for targeting the phenolic hydroxyl groups.

The resulting quinones are versatile intermediates in organic synthesis, participating in reactions such as Diels-Alder additions. libretexts.orgnih.gov The specific quinone formed from this compound would be 2-ethynyl-1,4-benzoquinone.

Hydrogenation Reactions and Selectivity Control

The ethynyl group of this compound can be hydrogenated to yield either an unsaturated (alkenyl) or a saturated (alkyl) side chain. The control of selectivity in this process is a significant area of research in catalysis. sciopen.comnih.gov

Selective Semihydrogenation to Unsaturated Diols

The partial hydrogenation of the ethynyl group to a vinyl group (–CH=CH₂) results in the formation of 2-vinylbenzene-1,4-diol. This selective transformation, known as semihydrogenation, is of great industrial importance for producing alkenes from alkynes. sciopen.comnih.gov Achieving high selectivity for the alkene product requires careful selection of the catalyst and reaction conditions to prevent over-hydrogenation to the corresponding alkane. rsc.org

Palladium-based catalysts are widely used for this purpose, often modified with other metals or compounds to enhance selectivity. nih.govbohrium.comacs.org For example, Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead, is a classic example of a catalyst designed for selective alkyne hydrogenation. The presence of hydroxyl groups on the aromatic ring can also influence the reaction rate and selectivity. rsc.org

Complete Hydrogenation to Saturated Diols

Complete hydrogenation of the ethynyl group leads to the formation of a saturated ethyl side chain, resulting in 2-ethylbenzene-1,4-diol. This reaction typically occurs under more forcing conditions or with more active catalysts compared to semihydrogenation. researchgate.net For instance, using a highly active catalyst like palladium on carbon without any selectivity-promoting additives can lead to the fully saturated product. researchgate.net

The reaction proceeds through the initial formation of the alkene, which then undergoes further hydrogenation to the alkane. researchgate.net The complete reduction of the triple bond is a common transformation in organic synthesis when a saturated side chain is desired.

Catalytic Systems and Mechanistic Pathways for Selective Hydrogenation

The selectivity of alkyne hydrogenation is governed by the catalyst's ability to favor the adsorption and hydrogenation of the alkyne over the alkene, and to facilitate the desorption of the alkene before it can be further hydrogenated. rsc.org Several catalytic systems have been developed to achieve high selectivity in semihydrogenation.

Catalytic Systems:

Palladium-based catalysts: These are the most common catalysts for selective hydrogenation. nih.govacs.org They can be supported on various materials like calcium carbonate, carbon, or silica (B1680970). researchgate.netmdpi.com The selectivity can be improved by adding a second metal (e.g., Ag, Au, Cu) to form an alloy or by using specific ligands. nih.gov

Nickel-based catalysts: Nickel catalysts can also be used for alkyne hydrogenation, sometimes offering different selectivity profiles compared to palladium. chinesechemsoc.org

Gold-based catalysts: Gold nanoparticles have shown high selectivity for alkyne hydrogenation, although they may have lower activity compared to palladium. sciopen.com

Other transition metal catalysts: Iron, rhodium, and platinum have also been investigated for this transformation. rsc.orgacs.org

Mechanistic Pathways: The most widely accepted mechanism for alkyne hydrogenation on solid catalysts is the Horiuti-Polanyi mechanism . acs.org This involves the dissociative adsorption of hydrogen on the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed alkyne.

An alternative pathway, more common in homogeneous catalysis, is the associative mechanism , where the alkyne and hydrogen are co-adsorbed on the metal center before the hydrogen molecule is cleaved. chinesechemsoc.org

The selectivity of the reaction is influenced by several factors, including:

Thermodynamic selectivity: This relates to the preferential adsorption of the alkyne over the alkene on the catalyst surface. rsc.org

Mechanistic selectivity: This refers to the relative rates of hydrogenation of the alkyne and the alkene. rsc.org

Reaction conditions: Temperature, pressure, and solvent can all affect the activity and selectivity of the catalyst. rsc.org

Interactive Data Table: Catalytic Systems for Alkyne Hydrogenation

Catalyst SystemSupportAdditive/ModifierTarget ProductSelectivityReference
PdCaCO₃Lead acetate (B1210297) (Lindlar's catalyst)AlkeneHigh
PdCAmmoniacis-2-Butene-1,4-diolHigh researchgate.net
PdAl₂O₃-Propene97% acs.org
Pd-AuSilica-Styrene (B11656)>80% nih.gov
NiZeolite-AlkeneHigh chinesechemsoc.org
AuCeO₂-EthyleneHigh sciopen.com
PtTiH₂-Cinnamyl alcoholHigh (for C=O) acs.org

Derivatization of Phenolic Hydroxyls

The two hydroxyl groups on the benzene (B151609) ring are key sites for chemical modification, enabling the synthesis of a variety of derivatives through reactions such as esterification and etherification. These transformations can alter the molecule's solubility, electronic properties, and subsequent reactivity.

The phenolic hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkylating agents.

Esterification: The reaction of this compound with carboxylic acids, typically in the presence of an acid catalyst like concentrated sulfuric acid, yields the corresponding mono- or di-esters. This process, known as Fischer-Speier esterification, is a reversible condensation reaction where water is eliminated wikipedia.orgchemguide.co.uksioc-journal.cn. For more sterically hindered or acid-sensitive substrates, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed rsc.org. The general scheme for these reactions involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid sioc-journal.cn.

Etherification: The hydroxyl groups can be converted to ethers through various methods. The Williamson ether synthesis is a common approach, involving the deprotonation of the phenol (B47542) with a strong base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction scispace.comchemistrysteps.comlibretexts.org. The choice of base and solvent is crucial to prevent side reactions. Another method is reductive etherification, where carbonyl compounds are reacted with alcohols in the presence of a reducing agent organic-chemistry.orgmychemblog.com.

Below is a table summarizing the expected esterification and etherification reactions of this compound.

Reaction TypeReagentsProduct Type
Fischer EsterificationCarboxylic Acid (R-COOH), H⁺ catalystMono- or Di-ester
Steglich EsterificationCarboxylic Acid (R-COOH), DCC, DMAPMono- or Di-ester
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Mono- or Di-ether

The acidic nature of the phenolic hydroxyl groups allows for the formation of phenolate (B1203915) ions upon treatment with a base scispace.com. These phenolate ions are strong nucleophiles and can participate in various substitution and condensation reactions.

A key feature of the hydroquinone moiety is its ability to undergo reversible oxidation to the corresponding quinone. This redox interconversion is a fundamental process in many biological and chemical systems organic-chemistry.orglibretexts.org. The oxidation involves the loss of two protons and two electrons, and can be achieved using various oxidizing agents libretexts.org. The reduction of the quinone back to the hydroquinone can be accomplished with reducing agents. This process can be represented by the following half-reactions libretexts.orgchemguide.co.uk:

Oxidation: C₆H₄(OH)₂ → C₆H₄O₂ + 2H⁺ + 2e⁻ Reduction: C₆H₄O₂ + 2H⁺ + 2e⁻ → C₆H₄(OH)₂

The redox potential of this couple, which is a measure of the tendency to undergo oxidation or reduction, is influenced by substituents on the benzene ring jst.go.jpnih.govacs.orgcutm.ac.innih.govku.edulibretexts.org. The ethynyl group at the 2-position is expected to influence the electronic properties of the hydroquinone system and thus its redox potential.

Alkyne Functionalization Reactions

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.

Electrophilic Addition: The alkyne can react with electrophiles in addition reactions. For instance, the addition of hydrogen halides (HX) or halogens (X₂) proceeds via an initial attack of the electrophile on the electron-rich triple bond rsc.orgscience-revision.co.uksavemyexams.comlibretexts.orgtheexamformula.co.uklibretexts.org. The reaction with non-symmetrical reagents typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that is bonded to the hydrogen atom, if present. The presence of the electron-donating hydroxyl groups on the aromatic ring can influence the regioselectivity of the addition.

Nucleophilic Addition: The triple bond of this compound can also undergo nucleophilic addition, particularly when the alkyne is activated by an electron-withdrawing group or when a strong nucleophile is used libretexts.orgchemguide.co.ukresearchgate.netlibretexts.orgchemistryguru.com.sg. In the case of this compound, the aromatic ring itself can influence the reactivity of the alkyne. Reactions with nucleophiles like thiols, amines, and alcohols can lead to the formation of vinyl derivatives nih.govsavemyexams.comuakron.edu. The table below summarizes some potential addition reactions.

Reaction TypeReagentProduct Type
Electrophilic AdditionHydrogen Halide (HX)Vinyl Halide
Electrophilic AdditionHalogen (X₂)Dihaloalkene
Nucleophilic AdditionThiol (R-SH)Vinyl Sulfide
Nucleophilic AdditionAmine (R₂NH)Enamine

The presence of both a hydroxyl group and an ethynyl group in close proximity allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds such as benzofurans sioc-journal.cnrsc.orgscispace.comcutm.ac.inrsc.orglibretexts.orglibretexts.orgchim.itfrontiersin.orgnih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.org. These reactions are often catalyzed by transition metals like palladium, copper, gold, or silver rsc.orgcutm.ac.inchim.itfrontiersin.orgnih.govwikipedia.orgorganic-chemistry.org. The cyclization can proceed through different mechanisms, including 5-exo-dig or 6-endo-dig pathways, depending on the reaction conditions and the catalyst used. For example, a base-catalyzed intramolecular cyclization of 2-ynylphenols can yield 2-substituted benzo[b]furans rsc.org. Electrochemical methods have also been developed for the intramolecular cyclization of 2-alkynylphenols frontiersin.orgnih.gov.

Proton-Coupled Electron Transfer Processes in Chemical Transformations

Proton-coupled electron transfer (PCET) is a fundamental process where both a proton and an electron are transferred, either in a single concerted step or in separate sequential steps rsc.org. The hydroquinone moiety of this compound is an excellent system for studying PCET. In many of its redox reactions, the transfer of electrons from the hydroquinone to an oxidant is coupled with the transfer of protons from the hydroxyl groups jst.go.jpnih.govacs.orgresearchgate.net.

The mechanism of PCET can significantly impact the kinetics and thermodynamics of a reaction. For instance, in the reaction of substituted hydroquinones with superoxide (B77818) radical anions, a concerted two-proton-coupled electron transfer (2PCET) process has been observed jst.go.jpnih.govresearchgate.net. The nature of substituents on the hydroquinone ring can influence the PCET mechanism and the stability of the resulting radical intermediates nih.govacs.orgrsc.org. The ethynyl group in this compound is expected to modulate the electronic properties of the hydroquinone system, thereby affecting the thermodynamics and kinetics of PCET reactions.

Polymerization and Oligomerization Studies

Polymerization Mechanisms and Kinetics

The reactivity of 2-ethynylbenzene-1,4-diol has been explored through several polymerization mechanisms, each offering distinct pathways to novel polymer structures.

Anionic polymerization of vinyl monomers is a chain-growth process initiated by nucleophiles. libretexts.org For an alkene to be susceptible to anionic polymerization, it typically requires electron-withdrawing substituents to stabilize the propagating carbanion. libretexts.org While direct studies on the anionic polymerization of this compound are not extensively documented, the polymerization of structurally related compounds like p-diethynylbenzene (DEB) provides valuable insights. The ethynyl (B1212043) group, particularly when conjugated with a phenyl ring, can be susceptible to attack by anionic initiators like n-butyllithium (n-BuLi). mdpi.com

The initiation would involve the addition of the anionic initiator to the ethynyl group, forming a vinyl anion. This anion would then propagate by adding to subsequent monomer molecules in a chain-growth fashion. mdpi.com The presence of two hydroxyl groups on the benzene (B151609) ring would likely need to be protected prior to polymerization to prevent their acidic protons from terminating the anionic chain carrier.

Chain growth characteristics in such systems are often "living," meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as the monomer is available. ethernet.edu.etkglmeridian.com This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. ethernet.edu.et However, the possibility of chain transfer reactions to the polymer, leading to branching, can occur, especially at higher monomer conversions. mdpi.com

Table 1: Key Aspects of Anionic Polymerization of Ethynyl-Containing Monomers

FeatureDescriptionProbable Implication for this compound
Initiation Attack of a nucleophile (e.g., n-BuLi) on the ethynyl group. mdpi.comThe ethynyl group is the primary site for initiation.
Propagation Stepwise addition of monomer to the growing anionic chain end. mdpi.comLeads to the formation of a polyene backbone.
Chain Growth Can exhibit "living" characteristics, allowing for controlled synthesis. ethernet.edu.etkglmeridian.comPotential for producing polymers with predictable molecular weights.
Side Reactions Chain transfer to polymer can lead to branching. mdpi.comMay result in a more complex, branched polymer architecture.
Monomer Reactivity The presence of electron-withdrawing groups enhances reactivity. libretexts.orgThe hydroquinone (B1673460) moiety may influence the electronic properties of the ethynyl group.

Condensation polymerization involves the reaction between two monomers with the elimination of a small molecule, such as water. online-learning-college.comsavemyexams.comstudymind.co.uk The difunctional nature of this compound, with its two hydroxyl groups, makes it an ideal candidate for condensation polymerization with bifunctional monomers like dicarboxylic acids or their derivatives to form polyesters, and with diisocyanates to form polyurethanes. uomustansiriyah.edu.iqunizin.orgchemistryguru.com.sg

In polyester (B1180765) synthesis, this compound would act as the diol component, reacting with a dicarboxylic acid (or its acyl chloride or ester derivative) under conditions that promote esterification. online-learning-college.comscience-revision.co.uk The resulting polyester would feature the ethynyl group as a pendant side group along the polymer backbone.

For polyurethane synthesis, the diol functionality of this compound reacts with the isocyanate groups of a diisocyanate monomer. uomustansiriyah.edu.iqresearchgate.net This reaction typically proceeds readily, often catalyzed by tin compounds, to form urethane (B1682113) linkages. researchgate.net The ethynyl groups would remain as reactive sites on the resulting polyurethane chain.

Table 2: Condensation Polymerization of this compound

Polymer TypeBifunctional MonomerLinkage FormedKey Feature
Polyester Dicarboxylic acid (e.g., Terephthalic acid)Ester (-COO-)Ethynyl groups as pendant functionalities.
Polyurethane Diisocyanate (e.g., Hexamethylene diisocyanate)Urethane (-NHCOO-)Ethynyl groups available for post-polymerization modification. google.com

Radical Polymerization: Radical polymerization is a common method for polymerizing vinyl monomers. semanticscholar.org For ethynyl-substituted phenols, radical polymerization could potentially be initiated. However, phenols themselves can act as radical scavengers, which might inhibit or terminate the polymerization process. nih.gov The reactivity of the ethynyl group towards radical addition would need to be sufficient to overcome this potential inhibition. Laccase-mediated oxidative coupling of phenols is a method that proceeds via radical mechanisms and could be a viable route for polymerizing phenolic compounds. semanticscholar.orgmdpi.com

Cationic Polymerization: Cationic polymerization is typically effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation. wikipedia.org The hydroxyl groups of the hydroquinone moiety are electron-donating, which could favor cationic polymerization of the ethynyl group. However, the high reactivity of the cationic intermediates can also lead to side reactions. The development of controlled or "living" cationic polymerization techniques has allowed for the synthesis of well-defined polymers from vinyl ethers and other reactive monomers. nih.govresearchgate.netrsc.org Applying these controlled methods could potentially allow for the successful cationic polymerization of this compound, likely requiring protection of the phenolic hydroxyls.

Synthesis of Conjugated Polymers and Copolymers

The presence of the ethynyl group in this compound opens the door to the synthesis of conjugated polymers and copolymers with interesting electronic and optical properties.

The homopolymer, poly(this compound), would possess a polyene backbone with pendant hydroquinone moieties. The synthesis could be envisioned through the polymerization of the ethynyl group via anionic, radical, or cationic mechanisms, as previously discussed. The resulting conjugated backbone, coupled with the redox-active hydroquinone units, could lead to a material with interesting electroactive properties. The structure would likely consist of a chain of alternating carbon-carbon double bonds with substituted phenyl rings. mdpi.com

Copolymerization is a powerful strategy to tailor the properties of polymers. mdpi.comresearchgate.net By incorporating this compound as a comonomer, new materials with a range of properties can be designed.

In condensation polymerization, it can be used with other diols or diacids to modify the properties of polyesters and polyurethanes. For example, copolymerizing it with flexible aliphatic diols could enhance the processability of the resulting polyester while retaining the reactive ethynyl groups for later crosslinking.

In addition polymerization, it could be copolymerized with other vinyl monomers. For instance, in an anionic copolymerization with styrene (B11656), the incorporation of this compound (with protected hydroxyls) could introduce functionality and potential for crosslinking into polystyrene. The reactivity ratios of the comonomers would determine the resulting copolymer structure (i.e., random, block, or alternating). kglmeridian.com This approach allows for the fine-tuning of properties such as thermal stability, solubility, and mechanical strength. mdpi.com

Control over Polymer Architecture and Molecular Weight Distribution

Precise control over the polymer architecture and molecular weight distribution is critical in tailoring the macroscopic properties of the resulting materials. For polymers derived from monomers like this compound, this control allows for the fine-tuning of characteristics such as solubility, processability, and thermal behavior.

Research into the polymerization of related substituted acetylenes has demonstrated that the choice of catalyst and reaction conditions plays a pivotal role in achieving controlled polymerization. For instance, rhodium-based catalysts have been effectively used for the living polymerization of substituted acetylenes, yielding polymers with narrow molecular weight distributions (polydispersity index, PDI close to 1.0) and predictable molecular weights. While specific studies on the controlled polymerization of this compound are not extensively detailed in publicly available literature, the principles from analogous systems are applicable.

The architecture of the resulting polymer, whether it be linear, branched, or cross-linked, is heavily influenced by the polymerization method. The hydroxyl groups of this compound can also participate in polymerization reactions, such as polycondensation, which can lead to the formation of polyethers or polyesters, further expanding the range of possible polymer architectures. The interplay between the polymerization of the ethynyl group and the reactivity of the hydroxyl groups can lead to complex structures, including hyperbranched or cross-linked networks, particularly at elevated temperatures or in the presence of specific catalysts.

Structure-Property Relationships in Polymeric Materials

The relationship between the molecular structure of polymers derived from this compound and their macroscopic properties is a key area of investigation. The rigid backbone, resulting from the polymerization of the acetylene (B1199291) units, combined with the presence of hydrophilic hydroxyl groups, imparts a unique combination of properties to these materials.

The polyacetylene backbone is expected to confer significant thermal stability and potential for electrical conductivity upon doping, characteristic of conjugated polymers. The thermal stability is a direct consequence of the strong aromatic and double bond linkages in the polymer chain.

The hydroxyl groups along the polymer chain introduce the capacity for hydrogen bonding. This intermolecular interaction can significantly influence the polymer's solubility, melting point, and mechanical properties. For example, the presence of hydrogen bonding can lead to increased stiffness and a higher glass transition temperature. Furthermore, these hydroxyl groups provide sites for post-polymerization modification, allowing for the grafting of different functional groups to further tailor the material's properties.

The combination of a conjugated backbone with functional hydroxyl groups makes these polymers interesting candidates for applications in areas such as sensors, membranes, and functional coatings. The specific properties will be highly dependent on the degree of polymerization, the regularity of the polymer structure, and any subsequent chemical modifications.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-ethynylbenzene-1,4-diol, both one-dimensional and multi-dimensional NMR methods in solution and the solid state offer detailed structural insights.

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. These techniques reveal through-bond and through-space correlations between nuclei, which helps in piecing together the molecular structure. usask.calibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum establishes the coupling relationships between adjacent protons. For this compound, this would show correlations between the aromatic protons on the benzene (B151609) ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which proton is attached to which carbon. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying the connectivity across the quaternary carbons, such as the carbons of the ethynyl (B1212043) group and the hydroxyl-substituted carbons. bmrb.io

The typical chemical shifts (δ) in ppm for the protons and carbons of this compound in a solvent like DMSO-d₆ are summarized in the table below. The exact values can vary slightly depending on the solvent and concentration. washington.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5115 - 130
Acetylenic CH~3.0~80 - 90
Phenolic OH9.0 - 10.0-
Carbon-OH-145 - 155
Acetylenic C-~75 - 85

Data is estimated based on typical values for similar functional groups. chemistrysteps.com

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid form, which can be different from their solution-state conformations. ethz.ch For this compound, ssNMR can be used to:

Determine Polymorphism: Identify different crystalline forms of the compound. ethz.ch

Analyze Intermolecular Interactions: Probe hydrogen bonding and π-π stacking interactions between molecules in the crystal lattice.

Study Molecular Dynamics: Investigate the motion of the ethynyl group and the orientation of the hydroxyl groups. researchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. ethz.chresearchgate.net The chemical shifts observed in ssNMR can differ from solution NMR due to packing effects and the absence of solvent interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key vibrational modes are:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups. The broadness indicates hydrogen bonding.

C≡C Stretching: The stretching of the carbon-carbon triple bond of the ethynyl group gives rise to a sharp, weak to medium intensity band around 2100-2150 cm⁻¹ in the IR spectrum.

≡C-H Stretching: The stretching of the acetylenic C-H bond appears as a sharp peak around 3300 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching of the phenolic C-O bond is typically found in the 1200-1260 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Phenolic O-HStretching (H-bonded)3200 - 3600 (broad)
Acetylenic C-HStretching~3300 (sharp)
Alkyne C≡CStretching2100 - 2150 (sharp, weak-medium)
Aromatic C=CStretching1450 - 1600
Phenolic C-OStretching1200 - 1260

Data is based on standard functional group absorption regions.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited States

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule. The benzene ring and the ethynyl group in this compound constitute a conjugated system, which influences its electronic properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the hydroxyl and ethynyl substituents will cause a bathochromic (red) shift compared to unsubstituted benzene.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum can provide information about the energy of the first excited singlet state and the influence of the molecular environment on the excited state.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₈H₆O₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.13 g/mol ). molport.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum provides clues about the stability of different parts of the molecule. Common fragmentation pathways for this compound might include the loss of CO, CHO, or C₂H₂.

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. beilstein-journals.org

Furthermore, this technique reveals how the molecules pack in the crystal lattice, providing a detailed picture of the supramolecular assembly. Key features that would be elucidated include:

Hydrogen Bonding Network: The hydroxyl groups are expected to form an extensive network of intermolecular hydrogen bonds, which will be a dominant factor in the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···π Interactions: The acetylenic proton could potentially participate in weak C-H···π interactions with the electron-rich aromatic rings of neighboring molecules.

The combination of these spectroscopic and crystallographic techniques provides a complete and detailed picture of the structure of this compound, from the connectivity of its atoms to its organization in the solid state.

Electron Paramagnetic Resonance (EPR) for Radical Species and Redox States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons. bruker.com It is particularly valuable for characterizing organic radicals and investigating the redox processes that form them. imrpress.com While specific EPR studies on this compound are not extensively documented in the surveyed literature, its structural similarity to hydroquinone (B1673460) allows for a detailed prediction of its EPR characteristics upon the formation of radical species. nih.govacs.org

This compound, a hydroquinone derivative, can undergo one-electron oxidation to form a paramagnetic semiquinone radical anion. acs.orgnih.gov This process is a key step in the redox chemistry of quinones and hydroquinones. researchgate.net The resulting radical is EPR-active and its spectrum can provide significant insight into its electronic structure and the distribution of the unpaired electron's spin density across the molecule. ruc.dk

The formation of the semiquinone radical from this compound can be initiated through various methods, including chemical oxidation, electrochemical oxidation, or in biological systems through enzymatic action. acs.orgnih.gov The comproportionation reaction between the fully reduced hydroquinone and its fully oxidized quinone form also yields the semiquinone radical. acs.org

The EPR spectrum of the this compound semiquinone radical is expected to be characterized by its g-factor and hyperfine coupling constants. The g-factor for organic radicals is typically close to that of a free electron (approximately 2.0023). For semiquinone radicals, g-values are generally observed in the range of 2.003 to 2.006, with the exact value influenced by the molecular structure and solvent. tandfonline.comnih.govcdmf.org.br

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (those with non-zero nuclear spin), primarily the protons (¹H) in the molecule. The structure of the this compound radical suggests that the unpaired electron will couple with the three aromatic protons and the single acetylenic proton. This would result in a complex splitting pattern in the EPR spectrum, from which the hyperfine coupling constants (aH) for each unique proton can be determined. These constants are directly proportional to the spin density at the corresponding carbon atom.

Based on studies of analogous hydroquinone and substituted semiquinone radicals, a set of predicted EPR parameters for the this compound radical can be proposed. ruc.dkoup.com

Table 1: Predicted EPR Parameters for the this compound Semiquinone Radical

ParameterPredicted ValueNotes
g-factor (isotropic) ~2.0045Typical for benzosemiquinone radicals. nih.gov The exact value can be influenced by the ethynyl substituent and solvent conditions. nationalmaglab.org
Hyperfine Coupling Constants (aH)
aH (Aromatic H at C3)1.5 - 2.5 GExpected to be similar to the proton couplings in the parent p-benzosemiquinone radical.
aH (Aromatic H at C5)2.0 - 3.0 GThe position relative to the ethynyl group will influence spin density distribution.
aH (Aromatic H at C6)0.5 - 1.5 G
aH (Ethynyl H)< 0.5 GCoupling to the acetylenic proton is expected to be small due to the distance from the ring and the sp-hybridized carbon. mdpi.com

This table presents predicted values based on data from structurally similar compounds. Experimental verification is required for confirmation.

EPR spectroscopy can also be employed to monitor the redox states of this compound in real-time. During an oxidation process, the appearance and growth of the characteristic EPR signal of the semiquinone radical would indicate the progression of the one-electron oxidation. Conversely, its decay would signal further oxidation to the diamagnetic quinone state or reduction back to the hydroquinone. Such studies are crucial for understanding the mechanisms of antioxidant activity or its role in redox-active systems. imrpress.com

Furthermore, advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR), could provide more precise measurements of the hyperfine coupling constants and reveal smaller, unresolved couplings, offering a more complete picture of the radical's electronic structure. rsc.org While direct experimental data is pending, the established principles of EPR spectroscopy on related quinone systems provide a solid foundation for the structural elucidation of any radical species derived from this compound. ruc.dkwordpress.com

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net This technique allows for the exploration of the conformational landscape of flexible molecules and the study of intermolecular interactions in a simulated environment, such as a solvent or a crystal lattice. plos.orgnih.gov

For 2-ethynylbenzene-1,4-diol, MD simulations can reveal the dynamic behavior of the hydroxyl and ethynyl (B1212043) groups, including rotational barriers and preferred orientations. This is particularly important for understanding how the molecule might arrange itself in solution or in the solid state. Simulations can model the formation and breaking of both intramolecular and intermolecular hydrogen bonds, which are critical in defining the condensed-phase structure and properties of diols. nih.gov The results of MD simulations can provide insights into how these molecules might self-assemble, forming networks that could be relevant for materials science applications. cam.ac.ukjmcs.org.mx

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. arxiv.orgcecam.org By mapping the potential energy surface and identifying transition states, researchers can understand how reactants are converted into products and predict which pathways are most favorable. rsc.org

The dual functionality of this compound—a hydroquinone (B1673460) and a terminal alkyne—suggests several possible reactions. Computational studies can be employed to investigate:

Oxidation: The mechanism of the two-electron, two-proton oxidation of the hydroquinone to form 2-ethynyl-p-benzoquinone.

Cyclization: The potential for intramolecular cyclization, where one of the hydroxyl groups attacks the alkyne. Such reactions are known to occur in related 2-alkynylphenol systems, sometimes spontaneously, to form benzofuran (B130515) derivatives. nih.gov

Polymerization: The mechanism of polymerization via the ethynyl group, for which computational modeling can predict reaction barriers and stereochemical outcomes.

Metal-Catalyzed Reactions: The interaction of the molecule with metal catalysts, for instance, in hydrogenation reactions of the alkyne or in cross-coupling reactions. DFT calculations have been used to explore the mechanism of similar processes, such as the copper-catalyzed hydrothiolation of alkynes. rsc.orgnih.gov

Modeling of Excited State Dynamics and Electron Transfer Processes

The behavior of molecules upon absorption of light is governed by their excited-state properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to model these phenomena. rsc.orgnih.gov These calculations can predict electronic absorption spectra and describe the nature of excited states, which is crucial for applications in photochemistry and optoelectronics.

For this compound, computational modeling could investigate potential excited-state intramolecular proton transfer (ESIPT) from the hydroxyl groups. Furthermore, the interplay between the electron-donating hydroquinone ring and the ethynyl substituent could lead to interesting charge-transfer excited states. unige.ch

The hydroquinone moiety makes electron transfer a key chemical process for this molecule. um.es Marcus theory provides a theoretical framework for understanding the rates of electron transfer reactions. nih.govlibretexts.org Computational models can calculate the key parameters of this theory, such as the reorganization energy (the energy required to distort the molecule from its reactant geometry to its product geometry) and the electronic coupling between donor and acceptor states. psu.edu This allows for the prediction of electron transfer rates, which is fundamental to the function of redox-active molecules in materials and biological systems.

Prediction of Structure-Property Relationships in the Condensed Phase

A major goal of computational chemistry is to predict the macroscopic properties of materials from their molecular structure. By combining quantum mechanical calculations with simulations of many-molecule systems, it is possible to establish structure-property relationships in the condensed phase.

For this compound, theoretical investigations can bridge the gap between its single-molecule characteristics and its bulk properties. For example, MD simulations can predict crystal packing arrangements, which are governed by intermolecular forces like hydrogen bonding and π-π stacking. cam.ac.ukjmcs.org.mx These packing motifs, in turn, determine properties like density and solubility. By modeling the electronic interactions between adjacent molecules in a predicted crystal structure, it is possible to estimate solid-state properties such as charge mobility, which is relevant for organic electronic materials.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Crystalline Architectures

The defining characteristic of 2-ethynylbenzene-1,4-diol in the solid state is its capacity to form extensive hydrogen bonding networks. The two hydroxyl groups on the benzene (B151609) ring are the primary drivers of this behavior, capable of forming strong O-H···O interactions. wikipedia.org These interactions can link molecules into chains, sheets, or three-dimensional frameworks, which are fundamental to the principles of crystal engineering.

Computational studies on the closely related 2-ethynylphenol (B1266645) suggest that the molecule preferentially adopts a conformation featuring an intramolecular hydrogen bond between the hydroxyl group and the π-system of the adjacent alkyne. nih.gov While this compound has two hydroxyl groups, this tendency suggests a complex competition between intramolecular and intermolecular hydrogen bonds. In the crystalline state, it is expected that strong intermolecular O-H···O hydrogen bonds would dominate, linking multiple diol molecules together. The crystal structure of a related diarylacetylenediol showcases an intricate 3D network where all hydroxyl groups participate in hydrogen bonding, forming a highly stable, ordered lattice. nih.gov The ethynyl (B1212043) group itself can also participate as a weak hydrogen bond acceptor (O-H···π) or, via its acidic proton, as a weak donor (C-H···O), further stabilizing the crystalline architecture.

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the formation of complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule through non-covalent interactions. wikipedia.orgmdpi.com Diol-containing compounds, particularly those with a rigid spacer and bulky end groups, are a well-studied class of "wheel-and-axle" hosts capable of forming crystalline inclusion compounds with a variety of small organic molecules. wikipedia.org this compound fits this structural motif, with the benzene-diol core acting as the axle and the hydroxyl and ethynyl groups providing the key interaction sites. The formation of these complexes is often driven by hydrogen bonds between the host's hydroxyl groups and suitable acceptor atoms on the guest molecule. mdpi.com

The ability of diol hosts to recognize and bind specific guests is a hallmark of molecular recognition. Acetylenic alcohols are particularly interesting guests for diol hosts due to their complementary functionalities. The hydroxyl group of an acetylene (B1199291) alcohol guest can act as a hydrogen bond donor or acceptor, interacting with the hydroxyl groups of the this compound host. Furthermore, the alkyne moiety of the guest can engage in weak hydrogen bonds (C-H···π or O-H···π) with the host's aromatic ring or ethynyl group, adding to the stability and selectivity of the inclusion complex. This principle has been used to design host systems for the complexation of various small organic molecules.

Diol units are frequently employed in the design of self-assembling host systems that form discrete, capsule-like structures. Through intermolecular hydrogen bonds, two or more diol host molecules can arrange themselves to create an internal cavity. For instance, studies on other bulky diol hosts have shown their ability to assemble into hexameric associates that enclose guest molecules within uniform cyclic cavities. mdpi.com It is conceivable that this compound could form similar dimeric or larger cyclic arrangements. Two host molecules could align in an anti-parallel fashion, creating a cavity through a network of O-H···O hydrogen bonds between them, which would then be capable of encapsulating a suitably sized guest molecule. The stability of such a dimeric complex would be highly dependent on the nature of the guest and its ability to form favorable interactions within the host-defined cavity.

π-Stacking Interactions in Self-Assembled Systems

The presence of the ethynyl group adds another dimension to these interactions. The π-system of the triple bond can interact with the aromatic ring of a neighboring molecule. Additionally, the terminal acetylenic proton can participate in C-H···π interactions with an adjacent benzene ring, further directing the self-assembly process and reinforcing the supramolecular architecture. nih.gov The combination of π-π and C-H···π interactions, alongside hydrogen bonding, creates a robust and highly directional set of forces for building complex molecular solids. nih.gov

Coordination-Driven Self-Assembly and Metal-Ligand Interactions

Coordination-driven self-assembly utilizes the formation of directional bonds between metal ions (Lewis acids) and organic ligands (Lewis bases) to construct well-defined 2D and 3D supramolecular architectures. libretexts.org The this compound molecule possesses multiple potential coordination sites. The oxygen atoms of the two hydroxyl groups can act as effective Lewis basic sites, donating lone pairs to a metal center. This interaction is fundamental in forming metallosupramolecular structures. mdpi.comnih.gov

Furthermore, the ethynyl group's π-electron cloud can engage in η2-coordination with suitable transition metals, turning the otherwise monodentate or bidentate ligand into a chelating one. researchgate.net By selecting metal ions with specific coordination geometries (e.g., square planar Pd(II) or Pt(II), or octahedral Ru(II) or Fe(II)), it is possible to direct the self-assembly of this compound units into discrete structures like molecular squares, cages, or extended metal-organic frameworks. The reversible nature of these metal-ligand bonds often allows for thermodynamic self-correction, leading to the formation of the most stable architecture. acs.org

Crystal Engineering and Polymorphism Studies of Diol-Containing Systems

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.org Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. acs.org This phenomenon is of great importance as different polymorphs can exhibit different physical properties. For a molecule like this compound, the existence of multiple strong and weak interaction sites makes polymorphism highly probable.

The final crystal packing is a result of a delicate balance between the strong, directional O-H···O hydrogen bonds, weaker C-H···π and π-stacking interactions, and simple van der Waals forces. rsc.org Different crystallization conditions (e.g., solvent, temperature, pressure) can favor different sets of interactions, leading to the formation of various polymorphs. For example, one polymorph might be dominated by hydrogen-bonded chains, while another might feature a sheet-like structure stabilized by a combination of hydrogen bonding and π-stacking. Studies on related molecules like ethynylbenzene have shown the existence of multiple polymorphs, highlighting the complexity of packing for even simple aromatic alkynes. rsc.org

Interactive Data Tables

Table 1: Key Non-Covalent Interactions in the Supramolecular Chemistry of this compound

Interaction TypeParticipating GroupsStrengthRole in Self-Assembly
Hydrogen Bonding O-H ··· OStrongPrimary driver for network formation, host-guest complexation
O-H ··· π (alkyne)Weak-ModerateDirectional control, stabilization of conformations nih.gov
C-H (alkyne) ··· OWeakFine-tuning of crystal packing
π-Interactions π-π StackingModerateStabilization of crystal lattice, formation of columnar structures researchgate.net
C-H ··· πWeakDirectional control, stabilization of 3D architecture nih.gov
Coordination Metal ··· O (hydroxyl)Moderate-StrongFormation of metallosupramolecular structures libretexts.orgnih.gov
Metal ··· π (alkyne)ModerateChelation, directs assembly of complex architectures researchgate.net

Advanced Applications in Materials Science

Organic Electronic and Optoelectronic Materials

The presence of a π-conjugated system in 2-ethynylbenzene-1,4-diol is fundamental to its utility in organic electronic and optoelectronic materials. sjtu.edu.cn Conjugated systems with delocalized electrons are known to exhibit intriguing optoelectronic properties, which have extensive applications in areas such as light-emitting diodes (LEDs), sensors, and photovoltaic devices. sjtu.edu.cncrimsonpublishers.com The synthetic flexibility and potential for property tuning make such organic molecules attractive for next-generation electronic components. crimsonpublishers.com

The incorporation of this compound into larger conjugated systems, such as poly(metalla-yne)s, offers a pathway to materials with tunable optoelectronic properties. crimsonpublishers.com The interaction between the metal centers and the organic linker can be engineered to control the electronic and optical characteristics of the resulting polymer. crimsonpublishers.com The rigid benzene (B151609) ring within the this compound unit contributes to a well-defined and stable molecular structure, which is advantageous for creating ordered assemblies in thin films. unipi.it The chiroptical properties of such films are highly dependent on the supramolecular structure and intermolecular interactions, which govern processes like charge conduction and light emission. unipi.it

The ability to modify the structure of conjugated molecules provides a powerful tool for tuning their properties. For instance, the creation of covalent assemblies of conjugated chromophores allows for the engineering of new excited states. nsf.gov By strategically positioning functional units, it is possible to control the electronic interactions within the material. nsf.gov

Table 1: Potential Optoelectronic Properties of Conjugated Systems Incorporating this compound

PropertyPotential Influence of this compound Moiety
Absorption Spectrum The aromatic and ethynyl (B1212043) groups contribute to the π-conjugated system, influencing the absorption wavelengths.
Emission Spectrum The rigidity of the benzene ring can enhance fluorescence quantum yields by reducing non-radiative decay pathways.
Charge Carrier Mobility The potential for ordered packing in the solid state can facilitate efficient charge transport.
Band Gap The electronic nature of the substituents on the benzene ring can be modified to tune the energy levels of the frontier molecular orbitals.

This table is illustrative and based on general principles of conjugated systems.

In molecular assemblies, the excited-state behavior is governed by the interplay between individual molecules. Covalent assemblies of chromophores can be designed to favor either neutral Frenkel-type exciton (B1674681) states or charge-transfer states. nsf.gov The choice of linking units and their geometry plays a crucial role in determining the dominant excited-state character. nsf.gov For example, using passive spacer units can lead to excited states dominated by through-space interactions between chromophores, while electronically active linkers can facilitate electron transfer to form charge-transfer states. nsf.gov

The hydroxyl and ethynyl groups of this compound can participate in hydrogen bonding and other non-covalent interactions, which can influence the formation of ordered assemblies and, consequently, the excitonic behavior. rsc.org These interactions can lead to the formation of hierarchical self-assembled structures with well-defined photophysical properties. rsc.org The ability to control the formation of charge-transfer states is particularly important for applications in organic photovoltaics, where efficient charge separation at donor-acceptor interfaces is required.

Functional Polymers and Resins

The difunctional nature of this compound, with its two hydroxyl groups and a reactive ethynyl group, makes it a valuable monomer for the synthesis of functional polymers and resins. These materials can exhibit enhanced thermal stability, mechanical properties, and chemical resistance due to the introduction of the rigid aromatic ring and the potential for cross-linking. specialchem.com

Polyesters are typically formed from the condensation reaction of a dicarboxylic acid and a diol. essentialchemicalindustry.orgsavemyexams.com Similarly, polyurethanes are synthesized from diols and diisocyanates. acs.orgnih.gov Analogues of this compound, specifically various diols, are fundamental building blocks for these classes of polymers. essentialchemicalindustry.orgsavemyexams.comnih.gov The incorporation of aromatic diols, such as the benzene-1,4-diol (B12442567) moiety in the target molecule, can impart rigidity and thermal stability to the polymer backbone. essentialchemicalindustry.org

The synthesis of polyesters can be achieved through direct esterification or transesterification, often requiring a catalyst and high temperatures. essentialchemicalindustry.org For polyurethanes, the reaction between the hydroxyl groups of the diol and the isocyanate groups proceeds readily, often catalyzed by organotin compounds. nih.gov The presence of the ethynyl group on the this compound monomer would be preserved during these polymerization reactions, yielding a functional polymer with pendant alkyne groups.

Table 2: Representative Polymerization Reactions Involving Diol Monomers

Polymer TypeMonomer 1Monomer 2Key Linkage
Polyester (B1180765) Diol (e.g., this compound)Dicarboxylic AcidEster (-COO-)
Polyurethane Diol (e.g., this compound)DiisocyanateUrethane (B1682113) (-NHCOO-)

This table illustrates the general reaction schemes for polyester and polyurethane formation.

The ethynyl group in polymers derived from this compound provides a reactive site for subsequent cross-linking reactions. rjpdft.com Cross-linking transforms linear polymer chains into a three-dimensional network, which significantly enhances mechanical strength, thermal stability, and solvent resistance. specialchem.comrjpdft.com The formation of covalent bonds between polymer chains restricts their movement, leading to a more robust material. specialchem.com

The polymerization of the pendant ethynyl groups can be initiated by heat or catalysts, leading to a cross-linked network. nih.gov This process is particularly useful for creating thermosetting polymers that, once cured, maintain their shape and properties at elevated temperatures. nih.gov The rigid structure of the resulting cross-linked polymer, derived from the aromatic nature of the monomer, would contribute to a high glass transition temperature and dimensional stability. dokumen.pub

Ligands and Precursors in Advanced Catalysis

The hydroxyl and ethynyl functionalities of this compound make it a potential candidate for use as a ligand or a precursor in the synthesis of catalysts. The oxygen atoms of the hydroxyl groups can coordinate to metal centers, while the ethynyl group can either coordinate to a metal or participate in catalytic transformations.

The development of new chiral ligands and catalysts is a continuous effort in chemical synthesis, as the efficiency and selectivity of many reactions are highly dependent on the catalyst's structure. chemrxiv.org Axially chiral biaryl diols have proven to be effective ligands in a variety of asymmetric catalytic reactions. chemrxiv.org While this compound is not intrinsically chiral, its derivatives could be designed to possess chirality.

The presence of both a diol and an alkyne functionality in the same molecule offers intriguing possibilities for catalysis. For instance, diols are known to react with alkynes in the presence of gold(I) catalysts to form cyclic acetals. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, utilize terminal alkynes as substrates. beilstein-journals.org Pyridine-3,4-diol derivatives, after conversion to bistriflates, have been shown to undergo palladium-catalyzed coupling with alkynes. beilstein-journals.org

Metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, is an emerging area in catalysis. mdpi.com Ligands that can undergo reversible structural changes, such as aromatization and dearomatization, can enable novel catalytic transformations. mdpi.com While not directly applicable to this compound itself, this highlights the importance of ligand design in modern catalysis. The diol functionality could also be used to anchor the molecule to a solid support, creating a heterogeneous catalyst with improved recyclability. rsc.org

Table 3: Potential Catalytic Applications of this compound and its Derivatives

Catalytic RoleRelevant Functional GroupsPotential Reaction Type
Ligand Hydroxyl groupsAsymmetric synthesis (with chiral derivatives)
Precursor Ethynyl group, Hydroxyl groupsSynthesis of metal complexes, Supported catalysts
Substrate Ethynyl groupCross-coupling reactions (e.g., Sonogashira)

This table outlines potential roles for this compound in catalysis based on its functional groups.

Design and Synthesis of Homogeneous and Heterogeneous Catalysts

The molecular structure of this compound offers multiple avenues for its incorporation into catalytic systems. The hydroquinone (B1673460) ring can participate in redox processes, while the ethynyl group serves as a reactive handle for building larger, well-defined catalytic structures.

Homogeneous catalysts can be designed by coordinating the diol moiety to metal centers. In contrast, heterogeneous catalysts can be developed by incorporating the molecule into larger, solid-state structures such as metal-organic frameworks (MOFs). nih.gov In MOFs, bifunctional organic molecules, known as linkers, connect metal ions or clusters, creating a porous, crystalline material. nih.gov The diol and ethynyl groups of this compound could serve as points of attachment within an MOF structure, potentially embedding catalytic activity directly into the framework.

Furthermore, the hydroquinone portion of the molecule is structurally related to quinones, which are known to be electrocatalytically active. For instance, quinone-decorated electrodes, prepared by grafting related molecules onto carbon surfaces, have shown activity for catalytic oxygen reduction. nih.gov This suggests a potential application for this compound in designing electrode surfaces for electrocatalysis.

Catalyst Design and Immobilization on Functionalized Supports

The immobilization of molecular catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, offering benefits like catalyst reusability and improved stability. nih.gov this compound is exceptionally well-suited for this purpose due to its dual functional groups, which allow for robust anchoring to a variety of support materials.

Two primary strategies can be envisioned for the immobilization of this compound or catalysts derived from it:

Click Chemistry via the Ethynyl Group: The terminal alkyne is a perfect functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and covalent attachment of the molecule to supports functionalized with azide (B81097) groups. For example, hollow nanostructured silicas (HNSs) functionalized with 3-azidopropyltrimethoxysilane (B8692445) (AzPTMS) have been used as a platform for linking various alkynyl compounds. nih.gov This method creates a highly stable bond, ensuring minimal leaching of the immobilized species. nih.gov

Surface Anchoring via the Diol Group: The 1,4-diol (hydroquinone) moiety, and its isomeric catechol structure (1,2-diol), can bind strongly to the surface of metal oxides. mdpi.com This interaction is particularly effective with materials like titanium dioxide (TiO₂) and zinc oxide (ZnO). mdpi.com The complexation of catecholic compounds on TiO₂ surfaces is a known strategy for creating materials with unique electronic properties for sensitization and photocatalysis. mdpi.com The resulting M–O–C linkage provides strong electronic coupling and a pathway for interfacial charge delocalization, which can enhance photocatalytic activity. mdpi.com

These immobilization strategies are summarized in the table below.

Functional GroupSupport TypeLinkage TypePotential Application
Ethynyl (-C≡CH)Azide-functionalized silica (B1680970), polymersCovalent (Triazole ring via Click Chemistry)Creating stable, reusable catalysts; functionalizing nanostructured materials
Diol (-OH)Metal oxides (e.g., TiO₂, ZnO)Coordinative (M-O-C bond)Anchoring photosensitizers; creating photocatalysts with enhanced charge separation

Dendritic and Nanostructured Materials for Tailored Functionality

The development of materials with precisely controlled architectures at the nanoscale is essential for creating devices with tailored functions. This compound serves as a valuable building block for such materials due to its rigid aromatic core and its two distinct functional handles.

The ethynyl group can act as a capping ligand for metal oxide nanoparticles, such as TiO₂ and ZnO. mdpi.com Acetylene (B1199291) derivatives used in this capacity can create efficient electronic coupling through their π-electron systems, leading to enhanced sensitized photoluminescence and photocatalytic activity. mdpi.com The bifunctional nature of this compound allows it to not only cap a nanoparticle surface via its diol group but also present a reactive ethynyl group to the exterior for further functionalization, creating hierarchical nanostructures.

This compound can also be integrated into dendritic structures or used to functionalize porous materials. For example, its ethynyl group can react with azide-functionalized surfaces of materials like hollow silica nanospheres, allowing for the precise placement of the hydroquinone functionality within a nanostructured scaffold. nih.gov Similarly, the general principles of catalyst stabilization using dendrons, such as poly(amidoamine) (PAMAM) dendrons employed to stabilize palladium nanoparticles for alkyne hydrogenation, highlight the potential for diol-containing molecules to be incorporated into such complex architectures to influence catalyst performance. rsc.org The presence of the diol can influence the hydrophilicity and chemical environment of the final material, tailoring it for specific applications.

Chemical Probes and Intermediates for Complex Organic Synthesis

Beyond materials science, this compound is a versatile intermediate for the synthesis of complex organic molecules. Its two functional groups can be manipulated independently or in concert to build intricate molecular frameworks. The ethynylbenzene scaffold is a common motif in synthetic chemistry, and the presence of the diol adds significant synthetic utility.

The terminal alkyne group is particularly valuable, participating in a wide range of transformations that are fundamental to modern organic synthesis:

Cyclization Reactions: 1-Ethynylbenzene derivatives can undergo catalytic cyclization to form substituted indenes. For example, ruthenium catalysts can promote the cyclization of 2-alkyl-1-ethynylbenzenes into 1-substituted-1H-indenes and 1-indanones via a proposed metal-vinylidene intermediate and a subsequent 1,5-hydrogen shift. acs.orgorganic-chemistry.org This transformation provides a direct route to valuable carbocyclic ring systems from precursors structurally related to this compound.

Coupling Reactions: The terminal alkyne is an ideal substrate for Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is a cornerstone of synthesizing complex conjugated systems. mdpi.com

Addition Reactions: The alkyne can undergo catalytic enantioselective addition to aldehydes to produce chiral propargylic alcohols, which are valuable building blocks for natural products and pharmaceuticals. orgsyn.org

The hydroquinone moiety can also be used as a synthetic handle, for example, through etherification or esterification of the hydroxyl groups. The ability to selectively protect and deprotect the diol allows it to be carried through multiple synthetic steps. This bifunctionality makes this compound a powerful precursor for creating molecules with diverse and complex structures.

Reacting GroupReaction TypeProduct ClassSignificance
EthynylRuthenium-catalyzed cyclizationIndenes, IndanonesAccess to complex carbocyclic and heterocyclic systems. acs.orgorganic-chemistry.org
EthynylSonogashira couplingDiarylalkynes, EnynesConstruction of conjugated π-systems. mdpi.com
EthynylAddition to AldehydesChiral Propargylic AlcoholsSynthesis of enantiomerically enriched building blocks. orgsyn.org
Diol (Hydroxyls)Etherification / EsterificationEthers, EstersProtection of hydroxyl groups or introduction of new functionalities.

Future Research Directions and Outlook

Development of Novel Asymmetric Synthetic Methodologies for 2-Ethynylbenzene-1,4-diol Derivatives

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. The development of asymmetric methods to produce enantiomerically pure derivatives of this compound is a promising research avenue. Future work will likely focus on the enantioselective addition of various reagents to the ethynyl (B1212043) group or the asymmetric functionalization of the hydroquinone (B1673460) ring.

Key research objectives in this area include:

Catalytic Asymmetric Alkynylation: While methods for the asymmetric alkynylation of aldehydes to form chiral propargylic alcohols are established, applying these to create chiral derivatives from a pre-functionalized core like this compound presents new challenges. beilstein-journals.org Research into novel chiral catalysts, potentially based on transition metals complexed with chiral ligands, could enable the direct and highly selective synthesis of chiral diols. orgsyn.orgacs.org

Enantioselective Desymmetrization: For derivatives where the hydroquinone moiety is symmetrically substituted, enantioselective desymmetrization reactions offer a powerful strategy. This could involve the enzymatic or catalytic differentiation of the two hydroxyl groups or the two ortho positions on the aromatic ring.

Chiral Ligand Synthesis: Enantiopure derivatives of this compound could serve as novel scaffolds for the synthesis of chiral ligands. These ligands, in turn, could be applied in a wide range of asymmetric catalytic reactions, creating a synergistic effect on the advancement of stereoselective synthesis.

Progress in this area will rely on a deep understanding of reaction mechanisms and the rational design of catalysts and chiral auxiliaries to control stereochemistry effectively.

Exploration of Advanced Catalytic Cycles and Process Intensification

To enhance the efficiency, sustainability, and scalability of processes involving this compound, future research will need to explore advanced catalytic systems and process intensification strategies. This includes the development of more active and selective catalysts, as well as the implementation of innovative reactor technologies.

Future research directions may encompass:

Flow Chemistry: Continuous-flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automated, on-demand production. bath.ac.uk Developing flow-based methods for the synthesis and subsequent transformation of this compound, such as Sonogashira couplings or hydrogenations, would represent a significant step towards more efficient chemical manufacturing. bath.ac.ukacs.org

Bimetallic and Nanoparticle Catalysis: The use of bimetallic catalysts or precisely engineered nanoparticles can lead to enhanced catalytic activity and selectivity. acs.orgresearchgate.net For instance, in selective hydrogenation reactions of the ethynyl group, catalysts composed of palladium alloyed with other metals (e.g., Bi, Zn) have shown promise in preventing over-hydrogenation. researchgate.netrsc.org Future work could explore a wider range of bimetallic combinations and nanoparticle morphologies to fine-tune the catalytic performance for specific transformations of this compound. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates and improve yields in many chemical transformations. acs.org Investigating the application of microwave technology to key reactions involving this compound, such as its synthesis or polymerization, could lead to more rapid and energy-efficient processes.

The table below summarizes potential advanced catalytic approaches and their benefits for reactions involving this compound.

Catalytic ApproachPotential ReactionKey Advantages
Flow Chemistry Sonogashira Coupling, HydrogenationImproved safety, scalability, and process control. bath.ac.uk
Bimetallic Catalysts (e.g., Pd-Bi, Pd-Cu) Selective Alkyne HydrogenationEnhanced selectivity to the alkene, preventing over-hydrogenation. researchgate.netrsc.org
Nanoparticle Catalysis Cross-Coupling ReactionsHigh surface area, potentially higher activity, and recyclability. reading.ac.uk
Microwave-Assisted Synthesis Polymerization, CycloadditionsReduced reaction times and increased energy efficiency. acs.org

Design of Next-Generation Supramolecular Architectures with Enhanced Functionality

The ability of the hydroxyl and ethynyl groups in this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent candidate for the construction of complex supramolecular assemblies. nih.govacs.org Future research in this area will focus on designing and synthesizing novel supramolecular structures with advanced functions.

Key areas for exploration include:

Self-Assembled Nanostructures: By modifying the this compound core with other functional groups, it is possible to program the self-assembly of these molecules into well-defined nanostructures like nanotubes, vesicles, or gels. acs.orgresearchgate.net These structures could find applications in drug delivery, sensing, or as templates for the synthesis of other materials.

Coordination-Driven Self-Assembly: The use of metal-ligand coordination is a powerful strategy for constructing discrete two- and three-dimensional supramolecular architectures. nih.gov By designing derivatives of this compound that incorporate metal-binding sites (e.g., pyridyl groups), it will be possible to create novel metallacages and metallacycles with tailored cavity sizes and properties. acs.org

Functional Supramolecular Polymers: The directional nature of hydrogen bonds can be exploited to form supramolecular polymers. acs.org Research into the polymerization of this compound derivatives through non-covalent interactions could lead to materials with interesting properties, such as self-healing capabilities or responsiveness to external stimuli.

The design of these architectures will require a combination of synthetic chemistry, computational modeling, and advanced characterization techniques to understand and control the self-assembly processes. researchgate.net

Integration with Advanced Functional Materials for Emerging Technologies

The unique electronic and structural properties of this compound make it a valuable component for the creation of advanced functional materials. Future research will focus on integrating this compound and its derivatives into materials for a range of emerging technologies.

Potential applications and research directions include:

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The rigid structure of this compound makes it an ideal building block for creating porous materials. frontiersin.org By polymerizing or co-polymerizing this molecule, it is possible to generate POPs with high surface areas for applications in gas storage, separation, and catalysis. nih.gov Furthermore, its derivatives can act as organic linkers in the synthesis of MOFs, creating crystalline materials with tunable porosity and functionality. frontiersin.orgacs.org

Organic Electronics: The conjugated π-system of this compound suggests its potential use in organic electronic devices. Research into polymers and oligomers containing this unit could lead to new organic semiconductors, conductors, or materials for light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org

Catalyst Supports and Nanoreactors: The functional groups on this compound allow for its immobilization onto solid supports or its incorporation into larger structures that can act as catalyst scaffolds or nanoreactors. dechema.de For example, polymers derived from this molecule could be used to encapsulate metal nanoparticles, creating highly active and recyclable catalysts. reading.ac.uk

The successful integration of this compound into these materials will depend on the ability to control its polymerization and assembly on a macroscopic and microscopic level.

In-depth Mechanistic Studies of Complex Chemical Transformations

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic methods and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes. colab.wsmdpi.com

Key areas for mechanistic investigation include:

Cycloaddition Reactions: The ethynyl group of this compound can participate in various cycloaddition reactions (e.g., Diels-Alder, [2+2] cycloadditions, 1,3-dipolar cycloadditions) to form complex polycyclic structures. acs.org Detailed mechanistic studies will help to understand the regioselectivity and stereoselectivity of these reactions, enabling the synthesis of specific isomers.

Metal-Catalyzed Cross-Coupling Reactions: While reactions like the Sonogashira coupling are commonly used to functionalize the ethynyl group, a deeper understanding of the catalytic cycle, including the roles of ligands, additives, and solvent, can lead to the development of more efficient and versatile protocols. rsc.org Mechanistic insights into side reactions and catalyst deactivation pathways are also critical for process optimization. bath.ac.uk

Polymerization Mechanisms: For the synthesis of polymers from this compound, understanding the polymerization mechanism (e.g., chain-growth vs. step-growth, living vs. controlled) is essential for controlling the molecular weight, polydispersity, and microstructure of the resulting material. nih.gov

Hydrogenation Pathways: The selective hydrogenation of the alkyne to an alkene without reducing the aromatic ring is a key transformation. researchgate.net Mechanistic studies can reveal the factors that control this selectivity, such as the nature of the catalyst, the support, and the reaction conditions, and can help explain phenomena like catalyst poisoning by the product. rsc.org

These in-depth studies will not only advance our knowledge of the fundamental chemistry of this compound but also pave the way for its application in more complex and demanding synthetic challenges. core.ac.uk

Q & A

Q. What synthetic methods are recommended for producing 2-Butene-1,4-diol with high selectivity?

The selective hydrogenation of 2-Butyne-1,4-diol (BYD) to 2-Butene-1,4-diol (BED) using platinum nanoparticles (0.5 wt%) supported on silicon carbide (SiC) achieves 96% conversion and 96% selectivity. Key parameters include controlled nanoparticle size (2–3 nm) and reduced Pt species, verified via XAFS and TEM .

Q. Which spectroscopic techniques are effective for characterizing cis/trans isomers of 2-Butene-1,4-diol?

Use NMR to distinguish cis/trans configurations via coupling constants (e.g., cis isomers show distinct splitting patterns). GC-MS and IR spectroscopy (NIST reference data ) validate purity and structural features. Retention times in GC differentiate isomers .

Q. What safety protocols are critical for handling 2-Butene-1,4-diol in the lab?

Follow GHS guidelines: wear PPE (gloves, goggles), ensure ventilation, and store in cool, dry conditions. Avoid exposure to oxidizers, as the compound is irritant (SDS data ).

Q. How is 2-Butene-1,4-diol utilized in polymer synthesis?

As a chain extender in poly(urethane ureas), its rigid structure optimizes molecular fitting with methylene diphenyl diisocyanate (MDI), enhancing tensile strength. Longer glycols (e.g., DPG) reduce crystallinity due to methyl side groups .

Advanced Research Questions

Q. How does the cis-configuration of 2-Butene-1,4-diol influence enzymatic transamination reactions?

The cis isomer acts as a sacrificial cosubstrate in transaminase reactions, shifting equilibrium via tautomerization of 5H-pyrrole to 1H-pyrrole. This enables >99% enantiomeric excess in amine synthesis. Polymerization of 1H-pyrrole during reactions provides visual confirmation of progress .

Q. What mechanistic insights explain Pd nanoparticle dynamics in Heck-Matsuda reactions with 2-Butene-1,4-diol?

In batch reactions, ligand-free conditions promote Pd nanoparticle aggregation, reducing catalytic activity. Flow reactors suppress aggregation, enabling ligand-free, high-yield couplings (e.g., 4-chlorobenzene diazonium with cis-diol). Kinetic studies in flow vs. batch are critical .

Q. How do catalyst support materials impact hydrogenation efficiency of 2-Butyne-1,4-diol?

SiC supports enhance Pt dispersion, preventing nanoparticle aggregation. XAFS confirms Pt oxide clusters reduce to metallic Pt during hydrogenation, optimizing active sites. TEM validates nanoparticle size (2–3 nm), critical for selectivity .

Q. What thermodynamic factors drive lactonization in ADH-mediated bioreductions using cis-2-Butene-1,4-diol?

The cis configuration facilitates intramolecular esterification under enzymatic conditions, forming a lactone. This shifts equilibrium toward product formation, achieving 91–99% conversions. Monitoring lactone formation via HPLC validates reaction progress .

Q. How do glycol chain length and substituents affect poly(urethane urea) mechanical properties?

Shorter chains (e.g., butane-1,4-diol vs. DPG) improve MDI fitting, enhancing tensile strength (Table 4 in ). Bulky substituents (e.g., methyl groups) disrupt hydrogen bonding, reducing elasticity.

Q. What computational methods predict 2-Butene-1,4-diol reactivity in organometallic catalysis?

Density Functional Theory (DFT) models transition states for cis/trans isomer effects in Grubbs metathesis. Molecular docking predicts enzyme-substrate interactions (e.g., ADH binding affinity) .

Data Analysis and Contradictions

  • Contradiction in Catalytic Efficiency Reports: Variations in hydrogenation yields arise from differences in Pt nanoparticle size and support material. Cross-referencing XAFS (Pt oxidation states) and TEM (particle size) resolves discrepancies .
  • Gene Expression Analysis: Bacillus licheniformis DSM13 shows upregulated genes (e.g., 3× higher expression) when grown with 2,3-Butane-1,4-diol vs. glucose, indicating metabolic pathway adaptations (Table A.2 in ).

Avoided Topics

  • Commercial Aspects: Market size, pricing, and production capacity data (e.g., ) are excluded per guidelines.
  • Toxicity of Derivatives: While 2-Butene-1,4-diol is used in endosulfan synthesis, its pesticidal applications are noted only for academic context .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.